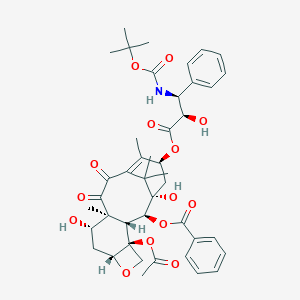
6-Oxodocetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxodocetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The molecular formula of this compound is C43H51NO14, and it has a molecular weight of 805.9 g/mol . This compound is characterized by the presence of a ketone group at the 6th position, replacing the hydroxyl group found in docetaxel.
Vorbereitungsmethoden
The synthesis of 6-Oxodocetaxel involves complex organic reactions, typically starting from docetaxel. The specific synthetic routes and reaction conditions are not widely available in the public domain. it is known that the preparation of such derivatives often involves selective oxidation reactions to introduce the ketone functionality at the desired position
Analyse Chemischer Reaktionen
6-Oxodocetaxel undergoes various chemical reactions, including:
Reduction: Potential reduction reactions could convert the ketone back to a hydroxyl group, although this is less common.
Substitution: The compound may undergo substitution reactions, particularly at the ester and amide functionalities. Common reagents and conditions used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
6-Oxodocetaxel is primarily used in scientific research, particularly in studies related to the metabolism and pharmacokinetics of docetaxel. It serves as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC) to ensure the quality and purity of docetaxel formulations. Additionally, it may be used in studies investigating the biological activity and potential therapeutic applications of docetaxel derivatives.
Wirkmechanismus
The mechanism of action of 6-Oxodocetaxel is likely similar to that of docetaxel. Docetaxel promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization, thereby stabilizing microtubules and preventing cell division . This action leads to the inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death. The presence of the ketone group in this compound may slightly alter its binding affinity and efficacy, but the overall mechanism remains consistent with that of docetaxel .
Vergleich Mit ähnlichen Verbindungen
6-Oxodocetaxel shares structural similarities with other taxane derivatives, such as:
Docetaxel: The parent compound, differing by the presence of a hydroxyl group instead of a ketone at the 6th position.
Paclitaxel: Another well-known taxane, with differences in the side chain structures and functional groups.
Eigenschaften
CAS-Nummer |
167074-97-7 |
|---|---|
Molekularformel |
C43H51NO14 |
Molekulargewicht |
805.9 g/mol |
IUPAC-Name |
[(1S,4S,10S)-4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,32?,33?,35?,41-,42+,43-/m1/s1 |
InChI-Schlüssel |
ZOLQDWANVNOXBK-ZYATTXQPSA-N |
SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Isomerische SMILES |
CC1=C2C(=O)C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Kanonische SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Aussehen |
Pale Yellow Solid |
melting_point |
>137°C |
Key on ui other cas no. |
167074-97-7 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-c |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















